Octyl salicylate

Catalog No.
S793811
CAS No.
6969-49-9
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl salicylate

CAS Number

6969-49-9

Product Name

Octyl salicylate

IUPAC Name

octyl 2-hydroxybenzoate

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11,16H,2-6,9,12H2,1H3

InChI Key

WCJLCOAEJIHPCW-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1O

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1O

The exact mass of the compound Octyl salicylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octyl Salicylate, also known as Octisalate or 2-Ethylhexyl Salicylate, is an oil-soluble organic compound widely approved for use as a secondary UVB filter in sunscreen and daily-wear cosmetic formulations. While it provides moderate direct protection against UVB radiation (280-320 nm), its primary procurement value lies in its multifunctional role as an excellent solubilizer for other solid organic UV filters, an emollient that improves product texture, and a stabilizer that can enhance the performance and water resistance of the final formulation. These formulation-critical properties distinguish it from primary, high-efficacy UVB absorbers and are central to its selection.

Substituting Octyl Salicylate with a seemingly stronger UVB filter like Octinoxate (Ethylhexyl Methoxycinnamate) or Homosalate is a critical procurement error that overlooks its primary formulation functions. Such a change necessitates a complete re-engineering of the product chassis. Octyl Salicylate's value is its proven ability to effectively dissolve and stabilize solid, crystalline UV filters such as Avobenzone, a function not equally shared by all liquid filters. Furthermore, its interaction profile with other filters is distinct; for example, unlike Octinoxate which can destabilize Avobenzone, Octyl Salicylate is a known compatible solvent and photostabilizer. Replacing it alters not just the SPF, but also the formulation's solubility parameters, long-term stability, and sensory profile, leading to significant redevelopment costs and performance risks.

Superior Formulation Compatibility: An Excellent Solubilizer for Solid UV Filters

Octyl Salicylate is frequently selected for its role as an effective solvent for incorporating solid, crystalline UV filters into the oil phase of a formulation. It is an excellent solubilizer for many common filters, including Avobenzone, Oxybenzone, and other solids like Ethylhexyl Triazone (EHT) and Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB). This process-critical feature prevents the recrystallization of active ingredients, ensuring product homogeneity and performance, a key advantage over simply using a standard emollient or a different liquid UV filter that may have lower solvent capacity.

Evidence DimensionSolubilizing Capacity
Target Compound DataExcellent solubilizer for solid UV filters like Avobenzone, EHT, and DHHB.
Comparator Or BaselineStandard emollients or other liquid UV filters with lower solvent capacity.
Quantified DifferenceNot directly quantified in sources, but established as a primary industrial use and key formulation benefit.
ConditionsStandard cosmetic emulsion formulation processes.

This directly impacts manufacturability and product stability, preventing costly issues with active ingredient crystallization and ensuring uniform UV protection.

Favorable Safety Profile: Lower Systemic Absorption Compared to High-Penetration Filters

In studies evaluating the systemic absorption of various sunscreen actives, some filters like Oxybenzone (Benzophenone-3) are noted for their high levels of skin penetration. In contrast, research has observed relatively low human skin penetration for Octyl Salicylate. While FDA studies have detected Octyl Salicylate in plasma at levels above the 0.5 ng/mL safety threshold, its penetration profile is often considered more favorable than that of Oxybenzone, which is frequently detected at much higher levels.

Evidence DimensionPercutaneous (Skin) Penetration
Target Compound DataRelatively low human skin penetration observed.
Comparator Or BaselineOxybenzone (Benzophenone-3) was detected at a higher level than other UV filters in plasma.
Quantified DifferenceWhile specific comparative percentages vary by study design, Oxybenzone is consistently cited as a high-penetration filter, whereas Octyl Salicylate is not.
ConditionsIn-vivo and in-vitro studies on human plasma and skin after topical application of sunscreen formulations.

For products targeting sensitive skin or making 'clean formula' claims, selecting a filter with a lower penetration profile is a key procurement driver to meet consumer and regulatory demands.

Synergistic Performance: Contributes to Photostability of Other UV Filters

Octyl Salicylate is valued for its ability to improve the photostability of other UV filters, particularly the widely used but notoriously photolabile UVA filter, Avobenzone. While Octocrylene is often cited as the most effective stabilizer for Avobenzone, Octyl Salicylate also contributes to stability and is compatible within these systems. Its use as a solvent helps keep Avobenzone in a more stable state within the formulation. In contrast, other common UVB filters like Octinoxate are known to actively degrade Avobenzone upon UV exposure, making Octyl Salicylate a more reliable choice for broad-spectrum formulations.

Evidence DimensionAvobenzone Photostability
Target Compound DataConsidered a stabilizing solvent for Avobenzone.
Comparator Or BaselineOctinoxate (Ethylhexyl Methoxycinnamate) is known to decrease the photostability of Avobenzone.
Quantified DifferenceStudies show Avobenzone can lose over 50-85% of its efficacy after sun exposure when unstabilized or formulated with destabilizing filters like Octinoxate.
ConditionsSunscreen formulations containing Avobenzone, exposed to simulated solar radiation.

Ensuring the stability of the UVA filter is critical for maintaining broad-spectrum protection; choosing Octyl Salicylate over a destabilizing alternative prevents loss of efficacy and ensures product performance.

High-Performance, Broad-Spectrum Sunscreens with Photolabile Actives

Octyl Salicylate is the right choice when formulating sunscreens that rely on photolabile UVA filters like Avobenzone. Its function as a stabilizing solvent helps maintain the integrity and efficacy of the UVA protection throughout the product's use, a critical factor for achieving reliable broad-spectrum claims.

Cosmetically Elegant Formulations with High Loads of Crystalline UV Filters

Utilize Octyl Salicylate in formulations requiring high concentrations of solid organic sunscreens (e.g., Avobenzone, Bemotrizinol, Oxybenzone). Its excellent solubilizing power prevents the actives from crystallizing out of the solution, which would compromise both the product's feel and its protective function.

Daily-Wear Cosmetics and Moisturizers with SPF

In daily-wear products where sensory characteristics are paramount, Octyl Salicylate serves a dual role. It contributes to the overall SPF while its emollient properties provide a smooth, non-greasy skin feel, enhancing user compliance and product appeal.

Formulations for Sensitive Skin or with Stringent Safety Profiles

When developing sunscreens for consumers concerned about systemic absorption, Octyl Salicylate serves as a preferable alternative to filters with higher documented skin penetration rates, such as Oxybenzone.

XLogP3

6.8

Other CAS

6969-49-9

Wikipedia

N-octyl salicylate

General Manufacturing Information

Benzoic acid, 2-hydroxy-, octyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types